molecular formula C22H21N3O6 B1601287 Z-His(Z)-OH CAS No. 35016-67-2

Z-His(Z)-OH

Cat. No. B1601287
CAS RN: 35016-67-2
M. Wt: 423.4 g/mol
InChI Key: FGLXUCKEBNGNEL-IBGZPJMESA-N
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Description

Z-His(Z)-OH is a chemical compound that has gained significant attention in the field of scientific research. It is an amino acid derivative that has shown promise in various applications, including drug development, biochemical studies, and physiological research.

Scientific Research Applications

Occupational Health and Safety in Green Building Construction

A study by Zhang and Mohandes (2020) developed a Holistic Z-numbers-based Risk Management Framework (HZRMF) for Occupational Health and Safety (OHS) in green building construction projects. This framework comprehensively identifies, analyzes, evaluates, and controls safety risks, particularly those associated with Green Building Construction Workers (GBCWs). The framework integrates Z-numbers with the Delphi technique to identify critical safety risks related to green-oriented requirements. This research contributes significantly to improving OHS in green building construction projects (Zhang & Mohandes, 2020).

Surface Composition of ZnO Nanorods Arrays

Yang et al. (2010) investigated the surface composition of as-grown and annealed ZnO nanorods arrays (ZNAs) using X-ray photoelectron spectroscopy (XPS). This study highlights the role of OH and H bonds in facilitating surface recombination on ZNAs. The findings suggest that annealing significantly modifies the composition of chemisorbed oxygen at the surface of ZNAs, affecting the surface recombination process. This research contributes to the understanding of surface recombination centers in nanorod arrays, which is vital for developing efficient photovoltaic devices (Yang et al., 2010).

Formation of Stable Z-DNA

Zhang et al. (2019) presented a method for forming stable Z-DNA under normal physiological conditions. This method involves mixing two complementary minicircles of single-stranded DNA, inducing topological constraints that convert part of the double-stranded DNA into stable Z-DNA. The formation of Z-DNA has been proven using various methods like circular dichroism spectroscopy and Z-DNA-specific antibody binding assays. This breakthrough in Z-DNA research could lead to significant developments in the understanding of DNA structure and its biological roles (Zhang et al., 2019).

Z-scheme Photocatalyst Sheets for Solar Energy Harvesting

In the context of solar energy harvesting, Ng et al. (2021) developed particulate Z-scheme photocatalyst sheets using P-doped twinned Zn0.5Cd0.5S1-x and Bi4NbO8Cl connected by carbon electron mediators. This Z-scheme configuration enhances charge isolation and enables efficient water splitting into hydrogen and oxygen. The study demonstrates a potential scalable approach for solar water splitting, contributing significantly to solar energy augmentation (Ng et al., 2021).

Z-DNA-forming Sites and Transcription in the Human Genome

Shin et al. (2016) used ChIP-Seq analysis to map genome-wide Z-DNA-forming sites (ZFSs) in human cells. The study found that a large portion of ZFSs is enriched in the promoter regions of genes and is associated with active transcription. This research provides valuable insights into the role of Z-DNA in transcription and genome stability, offering a new perspective on DNA structure-dependent transcriptional regulation (Shin et al., 2016).

properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLXUCKEBNGNEL-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40521340
Record name N,1-Bis[(benzyloxy)carbonyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-His(Z)-OH

CAS RN

35016-67-2
Record name N,1-Bis[(benzyloxy)carbonyl]-L-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40521340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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